REACTION_CXSMILES
|
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[CH3:6][C:7]([CH3:10])([O-:9])[CH3:8].[K+].[C:12]1([CH3:18])[CH:17]=[CH:16][CH:15]=[CH:14]C=1.[N-:19]=[C:20]=[O:21].CC([O:26]C)(C)C>O>[C:1]([O:5][C:20]([NH:19][C:15]1([C:14]([O:9][C:7]([CH3:10])([CH3:8])[CH3:6])=[O:26])[CH2:16][CH:17]=[CH:12][CH2:18]1)=[O:21])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
471 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
1-(isocyanate)-1-(tert-butoxycarbonyl)cyclopent-3-ene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stir for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction solution
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 0-10° C
|
Type
|
TEMPERATURE
|
Details
|
Warm
|
Type
|
CUSTOM
|
Details
|
the reaction to 23° C.
|
Type
|
ADDITION
|
Details
|
Add the reaction mixture
|
Type
|
STIRRING
|
Details
|
Stir the solution for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
separate the layers
|
Type
|
WASH
|
Details
|
Wash the organic layer with a 20% brine solution (250 mL)
|
Type
|
CUSTOM
|
Details
|
separate the layers
|
Type
|
CONCENTRATION
|
Details
|
Transfer the organic layer concentrated via distillation, to approximately 250 mL
|
Type
|
CONCENTRATION
|
Details
|
Add heptane (500 mL) and concentrate the solution to a total volume of 250 mL
|
Type
|
TEMPERATURE
|
Details
|
Cool the resulting slurry solution to 0° C.
|
Type
|
STIRRING
|
Details
|
stir for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
Wash the filter cake with cold heptane (2×100 mL) and vacuum
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(CC=CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.54 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |